molecular formula C7H10N2O3 B13024058 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid

Cat. No.: B13024058
M. Wt: 170.17 g/mol
InChI Key: AJBMUFANBDAWAF-UHFFFAOYSA-N
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Description

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition. The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities. Additionally, this compound is used in the development of new drugs and as a model compound for studying imidazole-based reactions .

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid include other imidazole derivatives such as clemizole, etonitazene, and enviroxime. These compounds share the imidazole core structure but differ in their substituents and specific properties .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Biological Activity

2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS No. 942204-68-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula of this compound is C7_7H10_{10}N2_2O3_3, with a molecular weight of 170.17 g/mol. The compound is characterized by an imidazole ring structure that contributes to its biological activity.

Anticancer Activity

Recent studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (nM)
HCT116 (colon cancer)294
HL60 (leukemia)362

These results indicate that the imidazole derivatives can inhibit cell proliferation and induce apoptosis through various mechanisms, including downregulation of specific kinases and modulation of signaling pathways such as ERK1/2 and GSK-3α/β .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Kinase Inhibition : The compound has been observed to downregulate several kinases involved in cancer progression, including members of the BRK, FLT, and JAK families.
  • Apoptosis Induction : Activation of caspase pathways has been noted in treated cells, indicating that the compound promotes apoptosis through intrinsic pathways .
  • Signal Modulation : The compound significantly suppresses key signaling molecules such as AMPKα1 and STAT2, which are critical for cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses moderate to good efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could serve as a potential scaffold for developing new antimicrobial agents .

Case Studies

Several case studies have illustrated the effectiveness of imidazole derivatives in clinical settings:

  • Case Study on Cancer Cell Lines : A study involving HL60 cells treated with imidazole derivatives showed a marked increase in apoptosis rates after treatment with concentrations as low as 1 µM for 48 hours .
  • Antimicrobial Efficacy : In vitro studies demonstrated that imidazole derivatives exhibited significant activity against drug-resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(3-ethyl-2-oxoimidazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-2-8-3-4-9(7(8)12)5-6(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

AJBMUFANBDAWAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)CC(=O)O

Origin of Product

United States

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